ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative characterized by a complex substitution pattern. Its core structure includes a 4,5-dimethylthiophene-3-carboxylate scaffold, modified with a methanethioylamino group linked to a formamido-benzoylphenyl moiety. Its synthesis likely involves multicomponent reactions or condensation strategies, similar to related thiophene derivatives described in the evidence .
Properties
IUPAC Name |
ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-4-30-23(29)19-14(2)15(3)32-22(19)26-24(31)25-21(28)18-12-10-17(11-13-18)20(27)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H2,25,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVDVCUDYMXRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (e.g., compounds 3d, 3e, 3f), which feature a cyanoacrylamido substituent instead of the formamido-benzoylphenyl group (Table 1) . Key differences include:
Electron-Withdrawing Groups: The cyano group in analogues (e.g., 3d) increases electrophilicity, whereas the benzoyl group in the target compound may modulate solubility and binding affinity.
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Spectral Data (IR/NMR) |
|---|---|---|---|
| Target Compound | N/A* | N/A* | N/A* |
| 3d (4-hydroxyphenyl derivative) | 298–300 | 90 | IR: 3239 (N–H), 2212 (C≡N); 1H NMR: δ 11.87 (NH) |
| 3e (4-hydroxy-3-methoxyphenyl) | 215–216 | 88 | IR: 3168 (O–H); 1H NMR: δ 3.97 (OCH3) |
| 3f (4-hydroxy-3,5-dimethoxyphenyl) | 245–246 | 80 | Mass: m/z 453 (M + Na)+ |
Crystallographic and Computational Studies
- SHELX software () is widely used for small-molecule crystallography, suggesting that the target compound’s structure could be resolved similarly to analogues like 6o .
Key Research Findings and Limitations
Structural Flexibility : The thiophene core allows diverse substitutions, but the target compound’s benzoylphenyl group may reduce solubility compared to hydroxyl/methoxy-substituted analogues.
Synthetic Challenges: High-yield synthesis (e.g., 94% for 3k ) is achievable for cyanoacrylamido derivatives, but the target compound’s synthesis may require optimization due to steric hindrance.
Pharmacological Gaps : While analogues show promise in oxidative stress and inflammation models, the target compound’s biological profile requires empirical validation.
Biological Activity
Ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C20H22N2O3S
- Molecular Weight : 370.47 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities, combined with a benzoyl group that may enhance its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds containing thiophene derivatives exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays demonstrated that the compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a study assessing its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, it exhibited significant inhibitory effects.
- Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan, the compound significantly reduced paw edema.
- Research Findings : The anti-inflammatory mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis revealed decreased infiltration of neutrophils in treated tissues compared to controls .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- Cytokine Modulation : It modulates inflammatory responses by affecting cytokine production and signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
